molecular formula C12H16O2 B078689 (4-Butylphenyl)acetic acid CAS No. 14377-19-6

(4-Butylphenyl)acetic acid

Cat. No.: B078689
CAS No.: 14377-19-6
M. Wt: 192.25 g/mol
InChI Key: ROVMLIKBAVUPPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Butylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tert-butyl acetophenone with morpholine and sulfur. The reaction mixture is heated to 210°C for 12 hours with constant stirring. The resulting product is then poured into anhydrous alcohol to obtain a yellow precipitate. This precipitate is acidified using glacial acetic acid and sulfuric acid solution, followed by cooling in cold water for 10 hours to yield the crude product. The final product is obtained through recrystallization in a 50% aqueous alcohol solution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Butylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

Scientific Research Applications

(4-Butylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the butyl group, leading to different chemical properties and reactivity.

    (4-Methylphenyl)acetic acid: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.

    (4-Ethylphenyl)acetic acid: Contains an ethyl group, offering a comparison in terms of chain length and its impact on reactivity.

Uniqueness: (4-Butylphenyl)acetic acid is unique due to the presence of the butyl group, which influences its hydrophobicity and steric properties.

Properties

IUPAC Name

2-(4-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVMLIKBAVUPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364826
Record name (4-butylphenyl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14377-19-6
Record name 4-Butylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14377-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-butylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-butylphenyl)acetic acid
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